4-(3-Oxoprop-1-en-1-yl)benzonitrile
Overview
Description
4-(3-Oxoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . The compound contains a total of 32 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 nitrile (aromatic) .
Synthesis Analysis
The synthesis of 4-(3-Oxoprop-1-en-1-yl)benzonitrile involves a reaction with amidomalonate in 2,2,2-trifluoroethanol at room temperature . The reaction is stirred overnight, and the crude product is purified by column chromatography to furnish the final product .Molecular Structure Analysis
The InChI code for 4-(3-Oxoprop-1-en-1-yl)benzonitrile is 1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ . The compound contains a benzene ring attached to a nitrile group and a propenyl group .Physical And Chemical Properties Analysis
4-(3-Oxoprop-1-en-1-yl)benzonitrile is a powder with a melting point of 136-138°C . The compound is stable under normal temperatures and pressures .Scientific Research Applications
1. Role in Selective Androgen Receptor Modulators (SARMs)
4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives, which are structurally related to 4-(3-Oxoprop-1-en-1-yl)benzonitrile, have been found to be significant in the development of selective androgen receptor modulators (SARMs). These compounds, like 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f, demonstrate anabolic effects on organs such as muscles and the central nervous system (CNS), while having neutral effects on the prostate. They exhibit strong androgen receptor binding affinity with improved metabolic stabilities and are effective in both Hershberger assay and sexual behavior induction assay. They also show good pharmacokinetic profiles in various animals, excellent nuclear selectivity, and acceptable toxicological profiles, making them potential clinical candidates for muscle wasting and other related conditions (Aikawa et al., 2017).
2. Application in High Voltage Lithium-Ion Batteries
Compounds similar to 4-(3-Oxoprop-1-en-1-yl)benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives for highvoltage lithium-ion batteries. Research has shown that using 4-(Trifluoromethyl)-benzonitrile enhances the cyclic stability of LiNi0.5Mn1.5O4 cathodes. The additive significantly improves the initial capacity and maintains high capacity retention after numerous cycles, compared to batteries using a base electrolyte. This enhancement is attributed to the additive's lower oxidative stability, leading to the formation of a protective film on the cathode surface, which prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution from the cathode (Huang et al., 2014).
3. Use in Synthesizing HIV-1 Reverse Transcriptase Inhibitors
Benzonitrile derivatives, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, are important intermediates in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These compounds have shown effectiveness in inhibiting HIV-1 replication, making them valuable in the development of new antiretroviral drugs (Ju Xiu-lia, 2015).
4. Advancements in Organic Synthesis and Chemical Reactions
Benzonitrile derivatives, similar to 4-(3-Oxoprop-1-en-1-yl)benzonitrile, have been extensively studied in various organic synthesis and chemical reactions. For instance, benzonitrile p-nitrobenzylide undergoes 1,3-dipolar cyclo-additions, yielding specific compounds that are relevant in organic chemistry (Narasimhan et al., 1973). Additionally, microwave-assisted synthesis has been used to create hyperbranched epoxide-amine adducts from related benzonitrile compounds, demonstrating the versatility of these compounds in polymer and materials science (Theis et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-[(E)-3-oxoprop-1-enyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCARXOHQPZAX-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Oxoprop-1-en-1-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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